molecular formula C4H8Cl2O2 B3055581 1,2-Dichloro-1,2-dimethoxyethane CAS No. 65611-10-1

1,2-Dichloro-1,2-dimethoxyethane

Cat. No.: B3055581
CAS No.: 65611-10-1
M. Wt: 159.01 g/mol
InChI Key: TVRLVRWGJUVLQS-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,2-dimethoxyethane is an organic compound with the molecular formula C4H8Cl2O2 It is a chlorinated ether, characterized by the presence of two chlorine atoms and two methoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with thionyl chloride. The reaction typically involves refluxing the ethylene glycol monomethyl ether with thionyl chloride, resulting in the formation of this compound along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: Industrial production of this compound may involve the chlorination of dimethoxyethane in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-1,2-dimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.

    Reduction Reactions: Reduction of this compound can yield 1,2-dimethoxyethane.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

    Oxidation Reactions: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: 1,2-Dimethoxyethanol

    Oxidation: 1,2-Dimethoxyacetaldehyde

    Reduction: 1,2-Dimethoxyethane

Scientific Research Applications

1,2-Dichloro-1,2-dimethoxyethane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a chlorinated ether.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2-dichloro-1,2-dimethoxyethane exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more electrophilic and thus more reactive towards nucleophiles.

Comparison with Similar Compounds

    1,2-Dichloroethane: A chlorinated hydrocarbon with similar reactivity but lacks the methoxy groups.

    1,2-Dimethoxyethane: An ether with similar solvent properties but lacks the chlorine atoms.

    1,2-Dichloroethylene: A chlorinated hydrocarbon with similar reactivity but different structural properties.

Uniqueness: 1,2-Dichloro-1,2-dimethoxyethane is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

1,2-dichloro-1,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c1-7-3(5)4(6)8-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLVRWGJUVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495856
Record name 1,2-Dichloro-1,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65611-10-1
Record name 1,2-Dichloro-1,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,2-dimethoxyethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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